

Comparative Analysis of 2-Aminoisonicotinic Acid Derivatives: A Guide to Structure-Activity Relationships

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Compound of Interest		
Compound Name:	2-(Sec-butylamino)isonicotinic acid	
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This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoisonicotinic acid derivatives, focusing on their antifungal, enzyme inhibitory, and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals.

Antifungal Activity of 2-Aminonicotinamide Derivatives

A series of 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity, primarily against Candida albicans. The core scaffold consists of a 2-aminopyridine ring connected to a substituted thiophene ring via an amide linkage.

Data Presentation: SAR of Antifungal 2-Aminonicotinamide Derivatives



Compound ID	R Group (at position 5 of thiophene)	MIC80 (μg/mL) against C. albicans SC5314
11g	2-fluorophenylaminomethyl	0.0313[1][2]
11h	3-fluorophenylaminomethyl	0.0313[1][2]
11a	Phenylaminomethyl	0.25
11b	4-fluorophenylaminomethyl	0.125
11c	3-chlorophenylaminomethyl	0.0625
11d	4-chlorophenylaminomethyl	0.125
11e	3-methylphenylaminomethyl	0.0625
11f	4-methylphenylaminomethyl	0.125
Fluconazole	-	0.5[1]

Key SAR Insights:

- The presence of a substituted phenylaminomethyl group at the 5-position of the thiophene ring is crucial for antifungal activity.
- Compounds with fluoro or chloro substituents on the phenyl ring, particularly at the ortho or meta position, exhibit the most potent activity. For instance, compounds 11g (2-fluorophenyl) and 11h (3-fluorophenyl) displayed the highest potency with MIC80 values of 0.0313 μg/mL. [1][2]
- The position of the substituent on the phenyl ring influences activity, with meta and ortho positions being generally more favorable than the para position.
- The mechanism of action for these compounds is suggested to involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, leading to disruption of the fungal cell wall.[1][2]

Experimental Protocols





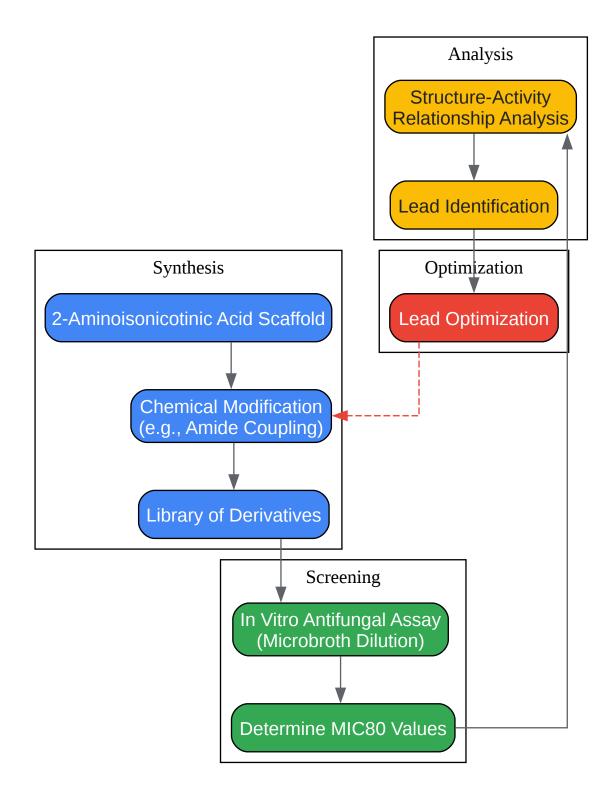


In Vitro Antifungal Activity Assay (Microbroth Dilution Method): The in vitro antifungal activities of the compounds are determined using the microbroth dilution method according to the protocols established by the Clinical and Laboratory Standards Institute (CLSI).[1]

- Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates.
 Colonies are then suspended in sterile saline to a concentration of 10⁶ to 5 x 10⁶ CFU/mL.
- Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.
- Inoculation and Incubation: The fungal inoculum is further diluted and added to each well of the microtiter plate, resulting in a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. The plates are incubated at 35°C for 24-48 hours.
- Determination of MIC80: The minimum inhibitory concentration (MIC80) is defined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth in the control well (containing no drug). Turbidity is measured using a microplate reader at a wavelength of 600 nm.

Visualization





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Caption: Workflow for the discovery of antifungal 2-aminoisonicotinic acid derivatives.



Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives of amino-nicotinic and amino-isonicotinic acids have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for anticancer and immunosuppressive drugs.[3] [4]

Data Presentation: SAR of DHODH Inhibitors

Compound Class	General Structure	Key Structural Features for High Potency	IC50 Range
Amino(iso)nicotinic Acid Derivatives	2-amino(iso)nicotinic acid core with a substituted phenyl ring	Fluoro or trifluoromethyl group on the phenyl ring.	3 - 8 nM

Key SAR Insights:

- The 2-amino(iso)nicotinic acid scaffold is a promising starting point for the development of DHODH inhibitors.
- Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of specific substitutions on the phenyl ring for potent inhibitory activity.[3]
- The presence of electron-withdrawing groups, such as fluoro or trifluoromethyl, on the phenyl ring significantly enhances the inhibitory potency against human DHODH.
- These compounds act as competitive inhibitors with respect to the ubiquinone binding site of the enzyme.[4]

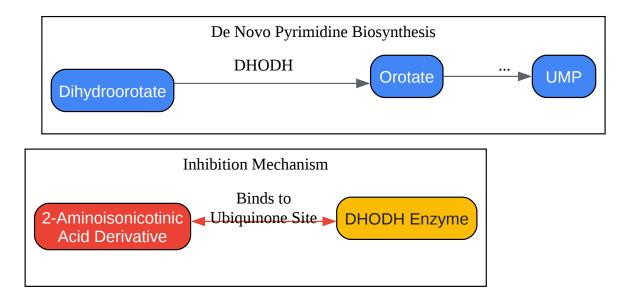
Experimental Protocols

Human DHODH Inhibition Assay: The inhibitory activity of the compounds against human DHODH can be determined using a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).[5][6]



- Reagents: Recombinant human DHODH, dihydroorotic acid (DHO), coenzyme Q10, DCIP, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% Triton X-100).[5]
- · Assay Procedure:
 - Recombinant human DHODH is pre-incubated with the test compound at various concentrations in the assay buffer containing coenzyme Q10 and DCIP at 25°C for 30 minutes.[5]
 - The reaction is initiated by the addition of dihydroorotic acid.
 - The reduction of DCIP is monitored by measuring the decrease in absorbance at 600-650
 nm over time using a microplate reader.[5][6]
- Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualization



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Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 2-aminoisonicotinic acid derivatives.

Anti-inflammatory Activity

Isonicotinic acid derivatives have been investigated for their anti-inflammatory potential, with some compounds showing potent inhibition of reactive oxygen species (ROS) production. This activity may be linked to the inhibition of cyclooxygenase-2 (COX-2).[7]

Data Presentation: SAR of Anti-inflammatory

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Compound ID	Structure	% Inhibition of ROS at 25 μg/mL	IC50 (μg/mL)
5	Isonicotinate of meta- aminophenol	95.9	1.42 ± 0.1[7]
6	Isonicotinate of para- aminophenol	90.1	2.8 ± 0.5
8a	Isonicotinate of N- acetyl-meta- aminophenol	66.6	19.6 ± 3.4
8b	Isonicotinate of N- acetyl-para- aminophenol	85.4	3.7 ± 1.7
Ibuprofen	-	73.2	11.2 ± 1.9[7]

Key SAR Insights:

- Isonicotinates of aminophenols exhibit significant anti-inflammatory activity.
- Compound 5, the isonicotinate of meta-aminophenol, was the most potent, with an IC50 value eight-fold better than the standard drug ibuprofen.



- The position of the isonicotinoyl group on the aminophenol ring influences activity, with the meta position being more favorable than the para position.
- Acetylation of the amino group (compounds 8a and 8b) generally reduces the antiinflammatory potency compared to the parent aminophenol derivatives.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay (ROS Inhibition): The inhibitory effect of the compounds on the production of reactive oxygen species by human blood cells can be measured using a luminol-enhanced chemiluminescence assay.

- Preparation of Cell Suspension: Whole human blood is diluted with a balanced salt solution.
- Assay Procedure:
 - The diluted blood is incubated with the test compounds at various concentrations in a 96well plate.
 - Luminol and a stimulant (e.g., serum-opsonized zymosan) are added to initiate the production of ROS.
 - The chemiluminescence produced is measured over time using a luminometer.
- Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes a 50% reduction in the chemiluminescence signal compared to the control.

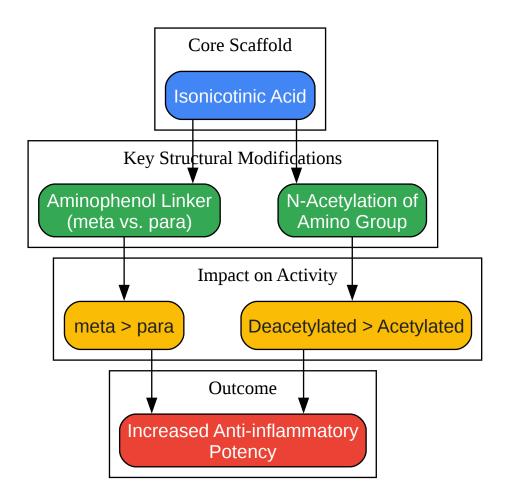
COX-2 Inhibitor Screening Assay (Fluorometric): This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[8][9]

- Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, and a suitable assay buffer.[8]
- Assay Procedure:
 - The test inhibitor is added to the wells of a 96-well plate.



- A reaction mix containing COX-2 enzyme and the fluorescent probe is added to each well.
- The reaction is initiated by the addition of arachidonic acid.
- Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically.[8][9] The
 rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
- Data Analysis: The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Visualization



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Caption: Key structural modifications influencing the anti-inflammatory activity of isonicotinates.



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